molecular formula C10H15F7N2O4 B14072893 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)

1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)

Cat. No.: B14072893
M. Wt: 360.23 g/mol
InChI Key: OGJQPKPEUCNXEI-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H15F7N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-(3-fluoropropyl)azetidin-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process involves:

Industrial Production Methods

In an industrial setting, the production of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15F7N2O4

Molecular Weight

360.23 g/mol

IUPAC Name

1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13FN2.2C2HF3O2/c7-2-1-3-9-4-6(8)5-9;2*3-2(4,5)1(6)7/h6H,1-5,8H2;2*(H,6,7)

InChI Key

OGJQPKPEUCNXEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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